molecular formula C13H20N2O B1279385 4-(Aminométhyl)-1-benzylpipéridin-4-ol CAS No. 23804-68-4

4-(Aminométhyl)-1-benzylpipéridin-4-ol

Numéro de catalogue B1279385
Numéro CAS: 23804-68-4
Poids moléculaire: 220.31 g/mol
Clé InChI: IWYHVVSOLJTLRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Aminomethyl)-1-benzylpiperidin-4-ol (AMBP) is a piperidine derivative, which is an important class of organic compounds in synthetic organic chemistry. It is a valuable intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. AMBP has been used as a building block in the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds. It is also used as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics.

Applications De Recherche Scientifique

Dérivé d'acide aminé non naturel

“4-(Aminométhyl)-1-benzylpipéridin-4-ol” peut agir comme un dérivé d'acide aminé non naturel. Cette application est importante dans le domaine de la synthèse peptidique où l'incorporation d'acides aminés non naturels peut conduire au développement de peptides ayant de nouvelles propriétés pour un usage thérapeutique .

Agent antifibrinolytique

Ce composé pourrait être utilisé comme un agent antifibrinolytique de type 2. Les agents antifibrinolytiques sont utilisés pour réduire les saignements dans diverses situations cliniques, telles que les chirurgies et les patients atteints d'hémophilie .

Réactif de synthèse organique

Il peut servir de réactif en synthèse organique. Sa structure lui permet de participer à la synthèse de molécules organiques complexes, ce qui peut être utile dans le développement de produits pharmaceutiques et d'autres composés biologiquement actifs.

Catalyseur dans les réactions biochimiques

Le composé peut agir comme un catalyseur dans les réactions biochimiques. Les catalyseurs sont essentiels pour augmenter la vitesse des réactions chimiques sans être consommés, ce qui peut être particulièrement utile dans les procédés chimiques industriels.

Substrat pour la production de composés

En tant que substrat, “this compound” pourrait être utilisé dans la production de divers composés. Cette application est importante dans le domaine de la chimie médicinale où elle peut conduire à la création de nouveaux médicaments.

Intermédiaire pharmaceutique

Enfin, il est utilisé comme un intermédiaire pharmaceutique. Les intermédiaires sont des composés qui sont des précurseurs dans la synthèse de médicaments pharmaceutiques. Ils jouent un rôle essentiel dans le processus de développement de médicaments, permettant la création de molécules médicamenteuses complexes .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and properties. For example, aminomethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The future directions in the study of a compound depend on its potential applications. For example, new synthetic methodologies for aliphatic deamination chemistry are being developed .

Analyse Biochimique

Biochemical Properties

4-(Aminomethyl)-1-benzylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of neurotransmitters. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. For instance, it may interact with monoamine oxidase, an enzyme that degrades neurotransmitters like dopamine and serotonin, thereby influencing neurotransmitter levels in the brain .

Cellular Effects

The effects of 4-(Aminomethyl)-1-benzylpiperidin-4-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate signaling pathways related to neurotransmitter release and uptake, which can impact synaptic plasticity and neuronal communication. Additionally, 4-(Aminomethyl)-1-benzylpiperidin-4-ol can alter gene expression patterns by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, 4-(Aminomethyl)-1-benzylpiperidin-4-ol exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, either activating or inhibiting their function. For example, the compound may bind to G-protein coupled receptors (GPCRs) on the cell surface, triggering a cascade of intracellular signaling events that alter cellular responses. Additionally, 4-(Aminomethyl)-1-benzylpiperidin-4-ol can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Aminomethyl)-1-benzylpiperidin-4-ol over time are crucial factors in its biochemical analysis. In laboratory settings, the compound has shown varying degrees of stability depending on environmental conditions such as pH, temperature, and exposure to light. Over time, degradation products may form, which can influence the compound’s efficacy and safety. Long-term studies have indicated that 4-(Aminomethyl)-1-benzylpiperidin-4-ol can have sustained effects on cellular function, although the specific outcomes may vary based on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of 4-(Aminomethyl)-1-benzylpiperidin-4-ol are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, toxic or adverse effects can occur, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects .

Metabolic Pathways

4-(Aminomethyl)-1-benzylpiperidin-4-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may affect the metabolism of amino acids and neurotransmitters, impacting overall cellular metabolism and function .

Transport and Distribution

The transport and distribution of 4-(Aminomethyl)-1-benzylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-(Aminomethyl)-1-benzylpiperidin-4-ol can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of 4-(Aminomethyl)-1-benzylpiperidin-4-ol is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-(Aminomethyl)-1-benzylpiperidin-4-ol can affect its interactions with biomolecules and its overall function within the cell .

Propriétés

IUPAC Name

4-(aminomethyl)-1-benzylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHVVSOLJTLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439621
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23804-68-4
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-benzylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To neat 1-benzyl-4-piperidone (2.22 mL, 12 mmol) was added trimethylsilyl cyanide (1.95 mL, ˜15 mmol) and zinc iodide (˜5 mg). The solution was stirred for 6 hours or until reaction was completed as indicated by tlc. This oil was dissolved in diethyl ether (30 mL), filtered to remove some solid and added dropwise to a solution of diethyl ether (15 mL) containing 1M lithium aluminium hydride/diethyl ether (30 mL). After stirring at ambient temp. for 2 hours, the reaction was carefully quenched with aqueous sat'd sodium sulfate. This suspension was diluted with more diethyl ether, filtered to remove solids, and the solvent evaporated under partial vacuum to give the crude title compound as an oil.
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution (20° C.) of 1-benzyl-4-piperidone (35.0 mL, 196 mmol) and triethylamine (5.5 mL, 40 mmol) was added trimethylsilylcyanide (32.0 mL, 240 mmol), portionwise over 10 minutes. Once the addition was complete, the reaction mixture was stirred at room temperature for 3 hours. This reaction mixture was then cautiously added (10 mL portions over 12 minutes) to a stirring mixture of lithium aluminum hydride (8.5 g, 224 mmol) in tetrahydrofuran (420 mL). Once the addition was complete the reaction mixture was refluxed for 1.5 hours. After cooling to room temperature, the reaction was quenched with water (8.5 mL), followed by 1N NaOH (8.5 mL), and then water (2×8.5 mL). The resulting mixture was allowed to stir at room temperature overnight. The solids were filtered off and rinsed with DCM and ethanol. The filtrate was concentrated down to a solid and then purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 397 as a yellow solid (39.7 g, 92%). LCMS-ESI (POS), M/Z, M+1: Found 221.2, Calculated 221.2.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (5.00 g, 19.78 mmol) and BH3.THF (59.35 mmol, 59.35 mL, 1M in THF) was heated at 80° C. for 1 h. Cooled to 0° C. and quenched with conc. HCl (20 mL), the reaction solution was then stirred at rt in 1 h. The reaction solution was basified with 10N NaOH to pH 8, and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water (50 mL), brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 4-aminomethyl-1-benzyl-piperidin-4-ol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
59.35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of the compound prepared in Example 248 (4.00 g) in tetrahydrofuran (90 mL) was treated with lithium aluminum hydride (1.75 g) slowly at 0° C. The mixture was allowed to stir at room temperature overnight, cooled to 0° C. and treated with Rochelle's salt (sodium potassium tartrate; 400 g). After stirring at room temperature for 3 hours, the organic phase was separated and the aqueous layer extracted with ethyl acetate. The combined organic extracts were dried and evaporated in vacuo to obtain the title compound (3.76 g) having the following physical data.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 2
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 4
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 5
4-(Aminomethyl)-1-benzylpiperidin-4-ol
Reactant of Route 6
4-(Aminomethyl)-1-benzylpiperidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.